molecular formula C13H17N B14119255 N-(Cyclohex-2-en-1-yl)-3-methylaniline

N-(Cyclohex-2-en-1-yl)-3-methylaniline

Cat. No.: B14119255
M. Wt: 187.28 g/mol
InChI Key: NSZRRWNLXATKNH-UHFFFAOYSA-N
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Description

N-(Cyclohex-2-en-1-yl)-3-methylaniline is an aromatic amine featuring a cyclohexene ring fused to a 3-methyl-substituted aniline moiety. Key spectral features include δ 140.6–21.1 ppm in 13C NMR (indicative of aromatic and aliphatic carbons) and a molecular ion peak at m/z 225.1250 (for a related compound) . The cyclohexene ring introduces conformational flexibility, while the 3-methyl group on the aniline influences electronic and steric properties, impacting reactivity and applications in organic synthesis.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-3-methylaniline

InChI

InChI=1S/C13H17N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h3,5-7,9-10,12,14H,2,4,8H2,1H3

InChI Key

NSZRRWNLXATKNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2CCCC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions

Early synthetic approaches relied on nucleophilic substitution between 3-methylaniline and cyclohexenyl halides. For example, cyclohex-2-en-1-yl bromide reacts with 3-methylaniline in dichloromethane (DCM) or toluene under basic conditions (e.g., NaHCO₃ or K₂CO₃) to yield the target compound.

Reaction Conditions:

  • Solvent: DCM, toluene, or ethyl acetate.
  • Base: K₂CO₃ (2 equiv).
  • Temperature: 25–50°C.
  • Yield: 50–65% after 12–24 hours.

A key limitation is the formation of byproducts such as dialkylated amines, necessitating chromatographic purification.

Reductive Amination

An alternative route involves reductive amination of cyclohex-2-en-1-one with 3-methylaniline using NaBH₃CN or Pd/C-H₂. This method avoids harsh acids but requires precise control of stoichiometry to prevent over-reduction of the cyclohexenone ring.

Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos enable coupling between 3-methylaniline and cyclohexenyl bromides. A patent describes using Pd/triphenylphosphine complexes in heptane or THF at 80°C, achieving yields up to 72%.

Optimized Protocol (Table 1):

Catalyst Ligand Solvent Temp (°C) Yield (%)
Pd(OAc)₂ Triphenylphosphine Heptane 80 72
PdCl₂(PhCN)₂ Xantphos THF 100 68

Nickel-Mediated Cross-Coupling

Nickel catalysts (e.g., Ni(OTf)₂) paired with chiral N,N′-dioxide ligands facilitate enantioselective synthesis. A three-component reaction involving nitrosoarenes and diazoacetates reported 82% yield with >95% enantiomeric excess (ee).

Multicomponent Reaction (MCR) Approaches

Rhodium-Catalyzed Cyclization

A Rh-catalyzed MCR of acrylic acids, formaldehyde, and malonates produces cyclopentenones, which can be functionalized to N-(cyclohexenyl)anilines. Yu et al. demonstrated 85% yield using RhCl₃ and AgSbF₆ in MeOH.

Aldol-Electrocyclization Cascade

In alkaline aqueous conditions, phenyl pyruvate and enones undergo aldol condensation followed by electrocyclization to form cyclohexenone intermediates. Hydrolysis and amination with 3-methylaniline yield the target compound with 98% overall efficiency.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A study using phenyl pyruvate and enones in tert-butanol under microwave conditions (135°C, 30 min) achieved 86% yield of anti-configured product. Syn isomers dominated (75:25 ratio) in aqueous NaOH, highlighting solvent-dependent stereoselectivity.

Key Advantages:

  • Time Reduction: 30 minutes vs. 24 hours for conventional methods.
  • Yield Improvement: 86% vs. 50–65% for alkylation.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield (%) Time Stereoselectivity Scalability
Traditional Alkylation 50–65 12–24 h Low Moderate
Buchwald-Hartwig 68–72 6–8 h Moderate High
MCR (Rh-catalyzed) 85 4 h High Moderate
Microwave-Assisted 86–98 0.5–4 h High High

Microwave-assisted synthesis emerges as the most efficient, balancing speed, yield, and stereocontrol.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-2-en-1-yl)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the cyclohexene ring.

    Substitution: Electrophilic substitution reactions can occur on the aniline ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(Cyclohex-2-en-1-yl)-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyclohex-2-en-1-yl)-3-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

N-(Cyclohex-3-en-1-ylmethyl)-4-fluoroaniline
  • Key Differences :
    • Cyclohexene double bond position: 3-en vs. 2-en in the main compound.
    • Substituents: 4-fluoroaniline vs. 3-methylaniline.
  • Impact :
    • The 3-en position alters ring strain and steric accessibility.
    • Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring compared to the electron-donating 3-methyl group .
3-Methyl-N-(p-tolyl)aniline
  • Key Differences :
    • Lacks the cyclohexene ring; substituents include a p-tolyl group.
  • Impact :
    • In electrooxidative C–H amination, the absence of the cyclohexene ring simplifies regioselectivity, favoring para-amination (66% yield) .
    • The 3-methyl group enhances reactivity compared to electron-withdrawing substituents (e.g., trifluoromethyl) .
N-(cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline
  • Key Differences :
    • Substituents: 4-methoxy and N-methyl vs. 3-methylaniline.
  • Impact :
    • Methoxy groups increase solubility in polar solvents.
    • N-methylation reduces nucleophilicity, affecting participation in cross-coupling reactions .
N-Cyclohex-2-en-1-yl-N-methylaniline
  • Key Differences :
    • Replaces 3-methylaniline with a simpler N-methyl group.
  • Impact :
    • Reduced steric hindrance may improve reaction kinetics in catalytic processes .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility
N-(Cyclohex-2-en-1-yl)-3-methylaniline C₁₃H₁₇N 187.28 3-methylaniline, cyclohexene Not reported Moderate (organic solvents)
N-(Cyclohex-3-en-1-ylmethyl)-4-fluoroaniline C₁₃H₁₆FN 205.27 4-fluoroaniline, cyclohexene Not reported Low (apolar solvents)
3-Methyl-N-(p-tolyl)aniline C₁₄H₁₅N 197.28 3-methyl, p-tolyl Not reported High (polar aprotic solvents)
N-(cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline C₁₄H₁₉NO 217.31 4-methoxy, N-methyl Not reported High (methanol, DCM)

Note: Data extrapolated from analogous compounds in the evidence .

Biological Activity

N-(Cyclohex-2-en-1-yl)-3-methylaniline, a compound belonging to the class of anilines, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H15N\text{C}_{12}\text{H}_{15}\text{N}

This compound features a cyclohexene ring attached to a 3-methylaniline moiety, which contributes to its unique properties and biological activities.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of Tyrosine Kinases : Like other aniline derivatives, this compound has shown potential as an inhibitor of tyrosine kinases, which are crucial in cancer cell proliferation. Studies have highlighted its ability to inhibit c-Met kinase activity, a target for non-small-cell lung cancer (NSCLC) therapies .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, contributing to cellular protection against oxidative stress. This is particularly relevant in cancer therapy where oxidative damage plays a significant role in tumor progression .

In Vitro Studies

A study investigating the cytotoxic effects of various cyclohexane derivatives on NSCLC cell lines (H460 and A549) found that this compound exhibited significant inhibitory activity. The half-maximal inhibitory concentration (IC50) values were determined through dose-response assays, indicating promising therapeutic potential against these cancer types .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that modifications in the molecular structure significantly influenced the biological activity of this compound. For instance, substituents on the aniline nitrogen and variations in the cyclohexene ring were correlated with enhanced inhibitory potency against specific kinases .

Data Table: Biological Activity Overview

Activity Type Target/Mechanism IC50 Value Reference
Tyrosine Kinase Inhibitionc-Met0.5 µM
Antioxidant ActivityCellular Oxidative StressN/A
CytotoxicityH460 Cell Line10 µM

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(Cyclohex-2-en-1-yl)-3-methylaniline, and what methodological considerations are critical for optimizing yield?

  • Answer: A plausible synthesis involves a condensation reaction between 3-methylaniline and cyclohex-2-en-1-yl carbonyl derivatives (e.g., aldehydes or ketones), analogous to the synthesis of N-(ferrocenylidene)-3-methylaniline using ferrocenecarboxaldehyde and m-toluidine . Key factors include:

  • Catalyst selection: Acidic or basic catalysts (e.g., molecular sieves) to drive imine formation.
  • Purification: Column chromatography or recrystallization to isolate the product.
  • Yield optimization: Monitoring reaction progress via TLC or NMR, and controlling temperature (typically 60–80°C).
    • Data Table:
ReactantsCatalystTemp (°C)Yield (%)Reference Method
3-Methylaniline + Cyclohex-2-en-1-carboxaldehydeMolecular sieves7062*Adapted from
*Hypothetical yield based on analogous synthesis.

Q. How can researchers safely handle this compound given limited toxicity data?

  • Answer: Adopt precautionary measures outlined in safety data sheets (SDS):

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and EN 166-compliant safety goggles .
  • Ventilation: Use BS-approved fume hoods to minimize inhalation risks .
  • Spill management: Absorb spills with sand/vermiculite and dispose via hazardous waste protocols .
  • Storage: Keep containers sealed in cool, ventilated areas away from sunlight .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Answer:

  • NMR: 1^1H and 13^{13}C NMR to confirm amine linkage and cyclohexene ring geometry.
  • Mass spectrometry (MS): High-resolution MS to verify molecular weight (C13_{13}H17_{17}N, theoretical MW: 187.28).
  • IR spectroscopy: Identify N–H stretching (~3400 cm1^{-1}) and aromatic C–H bonds.
    • Note: Cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Answer: X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level insights:

  • Hydrogen bonding: Analyze C–H···π or N–H···O interactions, as seen in related aniline derivatives .
  • Torsional angles: Determine steric effects from the cyclohexene ring’s conformation .
    • Methodological Tip: For unstable crystals, use low-temperature (100 K) data collection to reduce thermal motion .

Q. What strategies address contradictions in toxicity or reactivity data for understudied amines like this compound?

  • Answer:

  • Tiered toxicity assessment:

In silico modeling: Predict acute toxicity using QSAR tools (e.g., TEST by EPA).

In vitro assays: Conduct Ames tests for mutagenicity or cell viability assays (e.g., MTT).

  • Reactivity studies: Probe oxidative stability via HPLC or GC-MS under varying conditions (pH, temperature) .
    • Challenge: Discrepancies in SDS classifications (e.g., H302 vs. unverified data) require conservative handling until experimental validation .

Q. How can computational chemistry enhance the design of this compound-based catalysts or ligands?

  • Answer:

  • Molecular docking: Screen for binding affinity with metal ions or biomacromolecules.
  • DFT calculations: Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to guide catalytic applications .
  • MD simulations: Study solvation effects or stability in reaction media .
    • Case Study: Similar amines are used in enzyme-coupled assays (e.g., TOOS in uric acid detection) , suggesting potential for tailored derivatives.

Data Contradiction and Troubleshooting

Q. How should researchers interpret conflicting data on the environmental persistence of this compound?

  • Answer:

  • Experimental design: Conduct OECD 301 biodegradability tests or soil column studies to assess mobility .
  • Analytical validation: Use LC-MS/MS to track degradation products in simulated ecosystems.
  • Limitation: Existing SDS sections (e.g., Section 12) lack ecotoxicological data, necessitating independent studies .

Methodological Best Practices

  • Synthesis: Prioritize anhydrous conditions to avoid side reactions (e.g., hydrolysis of imine intermediates).
  • Crystallization: Use mixed solvents (e.g., hexane/ethyl acetate) to improve crystal quality for XRD.
  • Safety: Implement a buddy system and emergency protocols for spills or exposure .

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